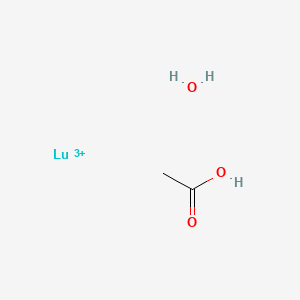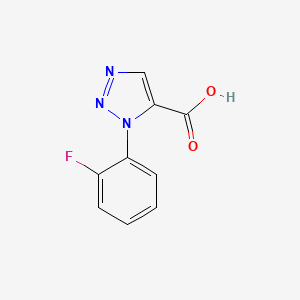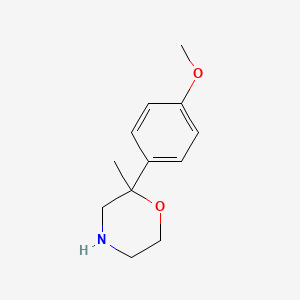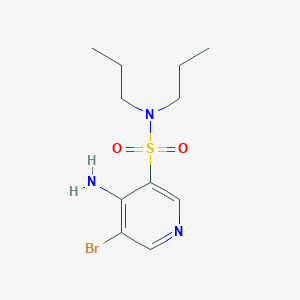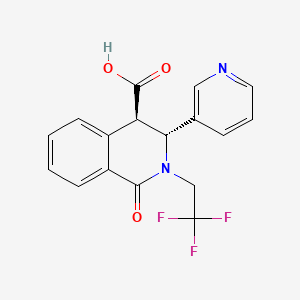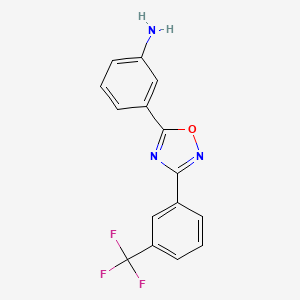![molecular formula C14H16N2O B15060448 1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol](/img/structure/B15060448.png)
1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol is an organic compound that belongs to the class of bipyridines. Bipyridines are known for their ability to form stable complexes with metals, making them valuable in various chemical applications. This compound features a bipyridine core with a methyl group at the 4’ position and a propanol group at the 4 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Methyl Group: The methyl group can be introduced at the 4’ position through a Friedel-Crafts alkylation reaction.
Attachment of the Propanol Group: The propanol group can be attached to the 4 position through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propanol moiety.
Industrial Production Methods
Industrial production of 1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bipyridine core can be reduced under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is a reduced bipyridine derivative.
Substitution: The major products are substituted bipyridine derivatives with various functional groups.
科学的研究の応用
1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It can be used in studies involving metal ion transport and binding in biological systems.
Industry: It is used in the synthesis of advanced materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol involves its ability to form stable complexes with metal ions. The bipyridine core acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and properties of the metal ion, making it useful in catalysis and other applications.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the methyl and propanol groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine compound with two methyl groups at the 4 and 4’ positions.
4,4’-Bipyridine: A bipyridine compound without any substituents.
Uniqueness
1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol is unique due to the presence of both a methyl group and a propanol group, which can influence its chemical properties and reactivity. The combination of these functional groups makes it a versatile ligand for forming metal complexes with specific properties.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
1-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propan-1-ol |
InChI |
InChI=1S/C14H16N2O/c1-3-14(17)11-5-7-16-13(9-11)12-8-10(2)4-6-15-12/h4-9,14,17H,3H2,1-2H3 |
InChIキー |
IZOAQXMCHDKHHF-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC(=NC=C1)C2=NC=CC(=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B15060375.png)

![(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B15060392.png)
